molecular formula C11H14F2O B8517776 1-(3,5-Difluorophenyl)pentan-1-ol

1-(3,5-Difluorophenyl)pentan-1-ol

Cat. No.: B8517776
M. Wt: 200.22 g/mol
InChI Key: JRFDGCNGFBVCTI-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)pentan-1-ol is a fluorinated secondary alcohol characterized by a pentanol chain substituted at the 1-position with a 3,5-difluorophenyl group. The compound combines the hydrophobicity imparted by the aromatic fluorine atoms with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-(3,5-difluorophenyl)pentan-1-ol

InChI

InChI=1S/C11H14F2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11,14H,2-4H2,1H3

InChI Key

JRFDGCNGFBVCTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Difluorophenyl)pentan-1-ol with fluorinated analogs, focusing on structural features, physicochemical properties, and reactivity.

Structural and Functional Group Differences

Compound Name (CAS/Reference) Functional Group Fluorine Substituents Key Structural Features
This compound Alcohol 3,5-difluorophenyl Aromatic fluorination, primary alcohol
[684-32-2] Decafluoro-3-pentanone Ketone Decafluoro (C5F10) Fully fluorinated aliphatic backbone
[61097-96-9] Octafluoro-bis(ether) Ketone Octafluoro, bis(pentafluorodioxanyl) Fluorinated ether side chains
1-(3,5-Difluorophenyl)-4,4,4-TFBdione Diketone 3,5-difluorophenyl, CF3 Trifluoromethyl, β-diketone scaffold

Key Observations:

Fluorination Degree :

  • The target compound has two aromatic fluorine atoms, whereas [684-32-2] and [61097-96-9] feature extensive aliphatic fluorination (deca- and octafluoro, respectively). Higher fluorination increases hydrophobicity and thermal stability but reduces solubility in polar solvents .
  • The trifluoromethyl group in 1-(3,5-Difluorophenyl)-4,4,4-TFBdione enhances electron-withdrawing effects, making the diketone more electrophilic compared to the alcohol .

Functional Group Reactivity: The hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions. In contrast, ketones ([684-32-2], [61097-96-9]) are more prone to nucleophilic additions or reductions.

Spectroscopic and Physicochemical Properties

  • 19F NMR :

    • The target compound’s 3,5-difluorophenyl group produces distinct doublets in 19F NMR due to para-fluorine coupling, as seen in analogous systems (e.g., ’s bicyclo derivative) .
    • Heavily fluorinated analogs ([684-32-2], [61097-96-9]) exhibit complex splitting patterns from adjacent CF2/CF3 groups, requiring advanced spectral analysis .
  • Thermal Stability :

    • Aliphatic perfluorinated compounds ([684-32-2]) demonstrate higher thermal stability (decomposition >250°C) compared to aromatic fluorinated alcohols (decomposition ~150–200°C) due to strong C-F bonds .

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